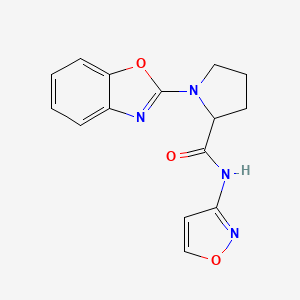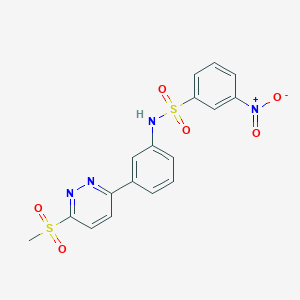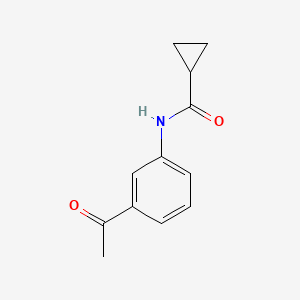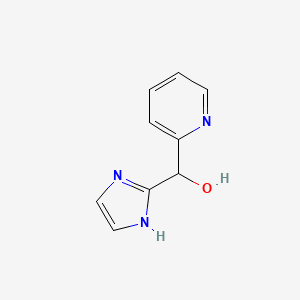
1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related heterocyclic carboxamides involves functionalization reactions and the formation of amide bonds. For instance, the synthesis of 1H-pyrazole-3-carboxamide from 1H-pyrazole-3-carboxylic acid via reaction with 2,3-diaminopyridine is reported to yield good results . Similarly, the synthesis of N-benzyl-N-(pyrrolidin-3-yl)carboxamides as serotonin and noradrenaline reuptake inhibitors involves the formation of carboxamide bonds, which is relevant to the synthesis of the compound of interest . These studies suggest that the synthesis of 1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide would likely involve the formation of an amide bond between the pyrrolidine moiety and the oxazole ring.
Molecular Structure Analysis
The molecular structure of carboxamide derivatives is often characterized by spectroscopic methods. The structure of synthesized compounds, such as the 1H-pyrazole-3-carboxamide, is determined spectroscopically . The structural analysis of such compounds is crucial for understanding their potential interactions and reactivity. The molecular structure of the compound would likely be characterized by similar methods to ensure the correct formation of the heterocyclic and amide components.
Chemical Reactions Analysis
The reactivity of carboxamide derivatives can vary significantly depending on their structure. For example, 2-(2-hydroxynaphthalene-1-yl)pyrrolidine-1-carboxamides undergo ring opening in the presence of acid, leading to the formation of various products . This indicates that the compound of interest may also undergo specific reactions under certain conditions, which could be useful for further functionalization or for understanding its behavior in biological systems.
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives are influenced by their structure and functional groups. Compounds like N-benzyl-N-(pyrrolidin-3-yl)carboxamides exhibit drug-like physicochemical properties, which are important for their activity as monoamine reuptake inhibitors . The compound of interest would likely have properties that are influenced by the benzoxazole and oxazole rings, which could affect its solubility, stability, and potential as a pharmacological agent.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity Prediction One study involved the synthesis of novel bicyclic systems through a one-pot condensation process, leading to compounds with predicted biological activities. This process exemplifies the exploration of new chemical entities that could have therapeutic applications (Kharchenko, Detistov, & Orlov, 2008).
Antioxidant Activity Another research focus has been on synthesizing novel derivatives of specific chemical structures to evaluate their antioxidant activities. This includes comparing their effectiveness to known antioxidants like ascorbic acid, highlighting the ongoing search for more potent and possibly safer antioxidant agents (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Mechanistic Insights and Computational Studies Research also delves into the synthesis methods for creating specific molecular structures, offering computational insights into the reaction mechanisms. This combination of experimental and theoretical approaches aids in understanding how these compounds are formed and can be optimized for desired properties (Guleli, Erdem, Ocal, Erden, & Sari, 2019).
Potential Nootropic Agents The synthesis of compounds for testing as nootropic agents illustrates the pursuit of new drugs that could enhance cognitive functions. This research demonstrates the chemical modification processes to achieve structures with desired biological activities (Valenta, Urban, Taimr, & Polívka, 1994).
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O3/c20-14(17-13-7-9-21-18-13)11-5-3-8-19(11)15-16-10-4-1-2-6-12(10)22-15/h1-2,4,6-7,9,11H,3,5,8H2,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVXWMVNOSGIBNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=NC3=CC=CC=C3O2)C(=O)NC4=NOC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1,3-benzoxazol-2-yl)-N-(1,2-oxazol-3-yl)pyrrolidine-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![8-isobutyl-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2518668.png)

![1-(6-Methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-1-ethanone](/img/structure/B2518670.png)
![4-[4-Chloro-3-(trifluoromethyl)phenyl]-11-methyl-5-sulfanyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2518675.png)
![N~4~-(3-methoxybenzyl)-1-[6-(1-pyrrolidinyl)-4-pyrimidinyl]-1H-imidazole-4-carboxamide](/img/structure/B2518677.png)
![{5-[(methylsulfanyl)methyl]-4H-1,2,4-triazol-3-yl}methanamine hydrochloride](/img/structure/B2518678.png)

![2-(Furan-2-yl)-5-((3-methoxyphenyl)(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2518681.png)
